molecular formula C21H29FN2O3 B3039703 tert-Butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate CAS No. 1277958-70-9

tert-Butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate

Cat. No.: B3039703
CAS No.: 1277958-70-9
M. Wt: 376.5 g/mol
InChI Key: SDWTXIKFRQZTBG-UHFFFAOYSA-N
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Description

tert-Butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester, a cyclopropyl group, and a fluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the tert-Butyl Ester Group: This step usually involves esterification reactions using tert-butyl alcohol and suitable activating agents.

    Attachment of the Cyclopropyl Group: This can be done through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Addition of the Fluorobenzyl Moiety: This step typically involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the piperidine derivative.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the cyclopropyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups or the aromatic ring using agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizers.

    Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the piperidine ring or cyclopropyl group.

    Reduction: Reduced forms of the carbonyl or aromatic groups.

    Substitution: Substituted derivatives of the fluorobenzyl moiety.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology and Medicine:

    Pharmacological Studies: Due to its structural features, it can be investigated for potential therapeutic properties, such as binding to specific receptors or enzymes.

    Drug Development: It may serve as a lead compound in the development of new pharmaceuticals.

Industry:

    Material Science: The compound could be used in the development of new materials with specific properties.

    Agrochemicals: It may be explored for use in the synthesis of new agrochemical agents.

Mechanism of Action

The mechanism by which tert-Butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate exerts its effects would depend on its specific application. In pharmacology, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

    tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor.

    tert-Butyl 3-(cyclopropyl(3-chlorobenzyl)carbamoyl)piperidine-1-carboxylate: A structurally similar compound with a chlorine atom instead of fluorine.

Uniqueness: The presence of the fluorobenzyl group in tert-Butyl 3-(cyclopropyl(3-fluorobenzyl)carbamoyl)piperidine-1-carboxylate imparts unique electronic properties, potentially enhancing its binding affinity and specificity in biological applications compared to its chlorinated counterpart.

Properties

IUPAC Name

tert-butyl 3-[cyclopropyl-[(3-fluorophenyl)methyl]carbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O3/c1-21(2,3)27-20(26)23-11-5-7-16(14-23)19(25)24(18-9-10-18)13-15-6-4-8-17(22)12-15/h4,6,8,12,16,18H,5,7,9-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWTXIKFRQZTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N(CC2=CC(=CC=C2)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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